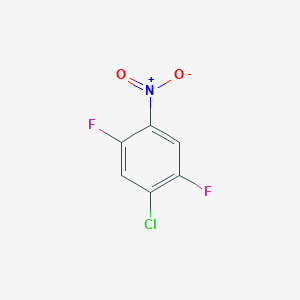

1-Chloro-2,5-difluoro-4-nitrobenzene

Übersicht

Beschreibung

1-Chloro-2,5-difluoro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2ClF2NO2 It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-difluoro-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-2,5-difluorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-2,5-difluoro-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine, fluorine, and nitro) makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Reduction: Catalytic hydrogenation using palladium on carbon or platinum catalysts, or chemical reduction using sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products:

Nucleophilic Substitution: Products include substituted derivatives where the chlorine or fluorine atoms are replaced by nucleophiles.

Reduction: The primary product is 1-chloro-2,5-difluoro-4-aminobenzene.

Oxidation: Products include nitroso derivatives and other oxidized forms.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2,5-difluoro-4-nitrobenzene is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and protein labeling due to its reactive functional groups.

Medicine: Research into potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-chloro-2,5-difluoro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the halogen atoms (chlorine and fluorine) influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate enzyme activity, protein function, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

- 1-Chloro-2,4-difluorobenzene

- 1-Fluoro-2,4-dinitrobenzene

- 2,4-Difluoronitrobenzene

- 1-Chloro-4-nitrobenzene

Comparison: 1-Chloro-2,5-difluoro-4-nitrobenzene is unique due to the specific positioning of its substituents, which affects its reactivity and applications. Compared to 1-chloro-2,4-difluorobenzene, the presence of the nitro group in the 4-position significantly alters its chemical behavior, making it more reactive in nucleophilic substitution and reduction reactions. Similarly, the compound’s properties differ from those of 1-fluoro-2,4-dinitrobenzene and 2,4-difluoronitrobenzene due to the presence of chlorine, which introduces additional steric and electronic effects.

Biologische Aktivität

1-Chloro-2,5-difluoro-4-nitrobenzene (CDFNB) is a nitroaromatic compound with significant biological activity and potential applications in various fields including medicinal chemistry, environmental science, and toxicology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHClFNO

- Molecular Weight : 195.03 g/mol

- CAS Number : 22716-52-3

CDFNB exhibits its biological activity through various mechanisms:

- Redox Reactions : The nitro group in CDFNB can undergo reduction, which may lead to reactive intermediates capable of interacting with cellular macromolecules.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, impacting metabolic pathways and cellular functions.

- Protein Labeling : Due to its reactive functional groups, CDFNB is utilized in protein labeling studies, aiding in the understanding of protein interactions and functions.

Toxicological Studies

Research indicates that CDFNB has notable toxicological effects:

- Cytotoxicity : In vitro studies have demonstrated that CDFNB can induce cytotoxic effects in various cell lines, leading to cell death through apoptosis or necrosis. The specific pathways involved are still under investigation.

- Genotoxicity : Preliminary studies suggest that CDFNB may exhibit genotoxic properties, as evidenced by increased rates of sister chromatid exchanges in mammalian cells. However, the extent and relevance of these effects require further exploration .

Case Studies

-

Acute Toxicity in Rodents :

- A study determined the LD50 of CDFNB in male and female Sprague-Dawley rats to be approximately 560 mg/kg body weight. Symptoms included reduced activity, ocular discharge, and gastrointestinal inflammation .

- Histopathological examinations revealed liver and kidney damage post-exposure, indicating significant organ toxicity.

-

Carcinogenic Potential :

- Long-term exposure studies have raised concerns regarding the carcinogenic potential of CDFNB. In animal models, there was an increased incidence of tumors in various organs following chronic exposure .

- The compound has been associated with DNA damage in liver and kidney tissues, suggesting a mechanism for its potential carcinogenic effects .

Research Applications

CDFNB is primarily used in:

- Synthesis of Pharmaceuticals : As a building block for more complex organic molecules, including potential therapeutic agents targeting specific diseases.

- Environmental Monitoring : Its presence in environmental samples is indicative of pollution from industrial sources; thus, it serves as a marker for environmental health assessments .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-chloro-2,5-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGYPLNIBDKWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577981 | |

| Record name | 1-Chloro-2,5-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-28-9 | |

| Record name | 1-Chloro-2,5-difluoro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,5-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.